molecular formula C10H6N2O B12958003 8-Hydroxyquinoline-6-carbonitrile CAS No. 1025556-12-0

8-Hydroxyquinoline-6-carbonitrile

Cat. No.: B12958003
CAS No.: 1025556-12-0
M. Wt: 170.17 g/mol
InChI Key: MKAFLHLIONROCG-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities The structure of this compound consists of a quinoline ring with a hydroxyl group at the 8th position and a cyano group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-6-carbonitrile typically involves the introduction of a cyano group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-6-carbonitrile involves its ability to chelate metal ions, which can interfere with various biological processes. For example, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyquinoline-6-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial applications .

Properties

CAS No.

1025556-12-0

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

8-hydroxyquinoline-6-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H

InChI Key

MKAFLHLIONROCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C#N

Origin of Product

United States

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